molecular formula C28H38N4O3 B606737 CM-272 CAS No. 1846570-31-7

CM-272

Cat. No.: B606737
CAS No.: 1846570-31-7
M. Wt: 478.637
InChI Key: RLQLKZTYUYIWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-272 is a first-in-class, potent, selective, substrate-competitive, and reversible dual inhibitor of G9a and DNA methyltransferases (DNMTs). It has shown significant potential in the treatment of various hematological malignancies by inhibiting cell proliferation and promoting apoptosis .

Biochemical Analysis

Biochemical Properties

CM-272 interacts with several enzymes and proteins, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP . It inhibits these enzymes with IC50s of 8 nM, 382 nM, 85 nM, 1200 nM, and 2 nM, respectively . The inhibition of these enzymes leads to a reduction in both DNA and H3K9 methylation levels, which in turn leads to the reactivation of tumor suppressor genes and inhibits cancer cell proliferation .

Cellular Effects

This compound has been shown to inhibit cell proliferation and promote apoptosis in a dose- and time-dependent manner in various cell lines . It induces interferon-stimulated genes and immunogenic cell death . Furthermore, this compound has been found to block cell cycle progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with G9a and DNMTs, leading to their inhibition . This results in a decrease in global levels of H3K9me2 and 5mC . The therapeutic activity of this compound relies on the early activation of the type I IFN response in tumor cells .

Temporal Effects in Laboratory Settings

This compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to significantly prolong the survival of AML, ALL, and DLBCL xenogeneic models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to inhibit cell proliferation and promote apoptosis in a dose-dependent manner .

Metabolic Pathways

It is known that it interacts with several enzymes, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP .

Preparation Methods

The synthesis of CM-272 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

CM-272 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups

Scientific Research Applications

CM-272 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of G9a and DNMTs, providing insights into epigenetic regulation.

    Biology: Employed in research to understand the role of DNA and histone methylation in gene expression and cell proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating hematological malignancies such as acute myeloid leukemia, acute lymphoblastic leukemia, and diffuse large B-cell lymphoma.

    Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications

Comparison with Similar Compounds

CM-272 is unique in its dual inhibitory action on both G9a and DNMTs, making it a first-in-class compound. Similar compounds include:

This compound stands out due to its dual inhibition mechanism, which provides a broader spectrum of activity against epigenetic modifications compared to other single-target inhibitors.

Properties

IUPAC Name

6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQLKZTYUYIWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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